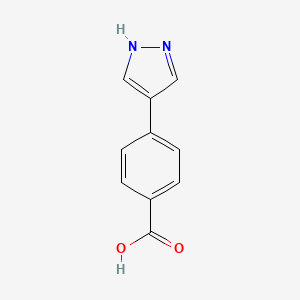
N-(4-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(4-Methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a 4-methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-(4-Methylphenyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction typically proceeds under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce 4-methylbenzenesulfonic acid and ammonia or an amine.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis Conditions: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzenesulfonic acid.
Reduction: 4-Methylbenzenesulfonamide.
Hydrolysis: 4-Methylbenzenesulfonic acid and ammonia or an amine.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide group.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)methanesulfonamide in biological systems often involves the inhibition of enzymes. The sulfonamide group can mimic the structure of natural substrates, binding to the active site of enzymes and preventing their normal function. This mechanism is particularly relevant in the context of antibacterial activity, where the compound inhibits the synthesis of folic acid in bacteria.
Vergleich Mit ähnlichen Verbindungen
N-(4-Chlorophenyl)methanesulfonamide: Similar structure but with a chlorine substituent, leading to different reactivity and applications.
N-(4-Bromophenyl)methanesulfonamide: Contains a bromine substituent, which can affect its chemical properties and uses.
N-(4-Nitrophenyl)methanesulfonamide: The nitro group introduces additional reactivity, making it useful in different chemical contexts.
Uniqueness: N-(4-Methylphenyl)methanesulfonamide is unique due to its specific methyl substituent, which influences its solubility, reactivity, and biological activity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other sulfonamide derivatives.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSIRQJITXDDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4284-47-3 | |
| Record name | N-(4-METHYLPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

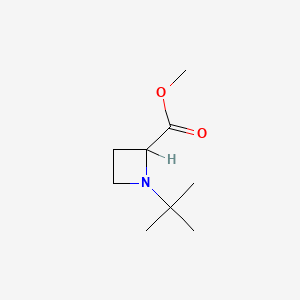
![4-[2-(4-Methoxyphenyl)ethenyl]quinoline](/img/structure/B1633132.png)
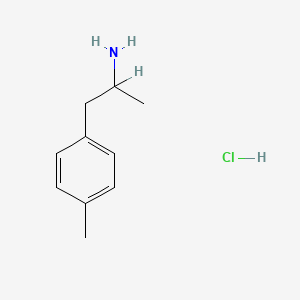
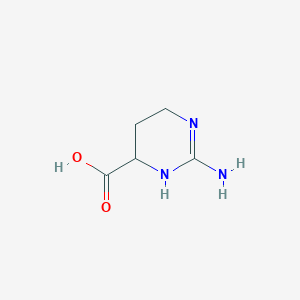
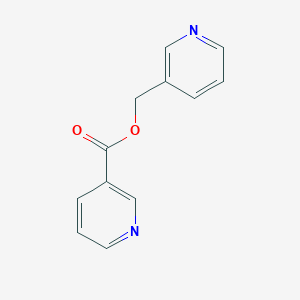
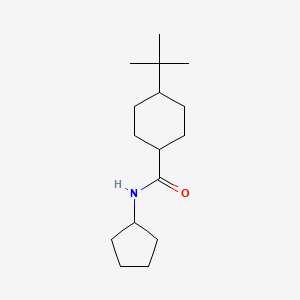
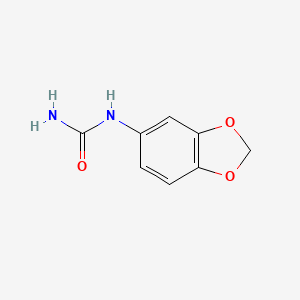
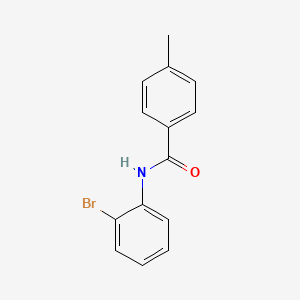
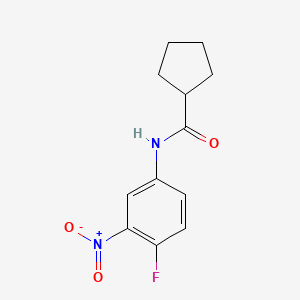
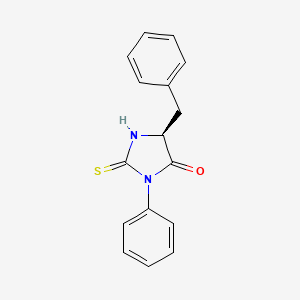

![Methyl 2-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633175.png)
![4-methyl-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1633184.png)
